Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01651J
An efficient and convenient metal-free aerobic deborohydroxylation of boronic acids into phenols and alcohols in air is reported. The approach utilizes inexpensive and readily available N-aminophthalimide as a mediator to activate molecular oxygen, which enables the process to occur under relatively mild conditions. Due to the excellent chemoselectivity, the transformation tolerates various functional groups, especially oxidatively sensitive functionalities. Possible mechanisms are discussed based on primary experimental and theoretical mechanistic investigations.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01849K
Functional group migrations are one of the most powerful strategies in the construction of complex molecules. [1,3]-Migrations, especially 1,3-C → C migrations are more challenging for the difficulty in the formation of highly strained four-membered ring intermediates. In the limited reports, narrow substrate tolerance, basic additives or high temperature are unavoidable. Herein, visible-light-mediated novel 1,3-C → C migrations of N-allyl enamines under base-free conditions are researched. Radical-triggered 1,3-C → C acyl and cyano migrations were achieved, initiated by a reductive radical–polar crossover (RPC) process. A variety of biologically active cyclic imines were synthesized in good-to-excellent yields under very mild reaction conditions. DFT calculations support our proposal that the radical cyclization of N-allyl enamines facilitates the reductive RPC process, which triggers the formation of strained four-membered ring intermediates for 1,3-migrations. Thus, a tandem radical cyclization/RPC/1,3-C → C migration process has been developed under base-free conditions. Furthermore, from the same N-allyl enamines, different cyclic imines, i.e., (3-azabicyclo[3.1.0]hex-2-enes), could be achieved in high selectivity mediated by the acridine photosensitizer and Co(II) additive.
Gold catalysed regio- and chemoselective azo coupling of 1,2- and 1,4-diazoquinones with 1H-indoles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01676E
A synthetic method to prepare (E)-3-arylazoindoles efficiently that relies on the gold(I)-catalysed azo coupling of 1,2- and 1,4-diazoquinones with 1H-indoles under mild reaction conditions that did not require the exclusion of air or moisture is described. The suggested azo coupling mechanistic pathway delineates the first instance of a α-diazocarbonyl compound acting as a N-centred electrophile instead of undergoing decomposition of the dinitrogen functional group. Experimental studies based on a (1H-indol-3-yl)gold species that is proposed to be preferentially generated from the direct reaction of the group 11 metal complex and N-heterocycle over α-diazocarbonyl compound decomposition provides insight into this observed product regio- and chemoselectivity. The utility of the synthetic method was exemplified by the efficient preparation of one example at the 2 mmol scale at a catalyst loading of 1 mol %, assembly of two known (E)-diazene-based molecular photoswitches and late-stage functionalisation of two biologically relevant molecules.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01792C
This cutting-edge research work presents a comprehensive and in-depth theoretical investigation into the mechanism of Au(I)-catalyzed annulations between ynamides and 1,2-benzisoxazoles, as well as the chemoselectivity of the reactions in the presence of different ligands (L = JohnPhos, IPr) and the factors influencing the Z/E-configuration of the resulting 6-membered cyclic products. State-of-the-art density functional theory calculations reveal that (i) the reaction mechanism involves three distinct processes: process 1 corresponds to the transformation of a gold-π-alkyne precursor into a gold–carbene intermediate; process 2 involves the conversion of gold–carbene intermediates into 6-membered/7-membered cyclic intermediates; process 3 involves the conversion of 6-membered/7-membered cyclic intermediates to furnish 6-membered/7-membered cyclic products, respectively. (ii) The distinct chemoselectivity exhibited by the two ligands, JohnPhos and IPr, has been thoroughly explored through distortion/interaction analysis. The distortion energy is responsible for ligand-controlled chemoselectivity. (iii) The Z/E-configuration of 6-membered cyclic products is determined by the N-attack step of 1,2-benzisoxazole on the gold-π-alkyne. These theoretical findings hold significant implications for synthetic chemists, providing valuable insights into the design of novel catalytic systems and the prediction of reaction pathways and selectivity patterns in related organic transformations involving ynamides and isoxazoles.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01522J
1,3-Enynes have been widely recognized as prevalent synthons for the construction of valuable allenes, 1,3-dienes, and propargylic derivatives. However, significant advancements have primarily focused on elucidating the ionic reaction mechanism. The selective difunctionalization of 1,3-enynes involving radicals remains an outstanding challenge in particular within the realm of radical 1,2-difunctionalization. Herein, we present a comprehensive account of the regio- and diastereoselective radical multicomponent 1,2-dialkylation of 1,3-enynes via photoexcited Hantzsch ester and chromium co-catalysis to furnish highly valuable homopropargylic alcohols. Our protocol shows excellent compatibility and 1,2-regioselectivity. Remarkably, this innovative approach obviates the need for external photocatalysts, stoichiometric metal reductants, or additional additives, offering a novel strategy for the valuable transformation of 1,3-enynes.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01472J
This work describes a Pd-catalyzed vinyl C–H amination of N-(quinolin-8-yl)acrylamides with di-t-butyldiaziridinone, providing ready access to a variety of 3-amino-N-(quinolin-8-yl)acrylamides. The reaction likely proceeds via vinyl C–H activation to form a pallada(II)cycle and subsequent amination with di-t-butyldiaziridinone.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01579C
Carbon atom insertion into a cyclic framework is an attractive form of molecular editing since it can modify the core skeleton of a molecule, allowing for controlled increases in molecular size and complexity. We have discovered that when benzimidazoliums and 2-(methylsulfonyl)chromones were mixed under basic conditions, followed by the addition of a basic aqueous solution/mixture, the carbon atom located at position 2 of the chromone could be inserted into the in situ-generated N-heterocyclic carbenes (NHCs) to afford (Z)-3-(2-phenyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones, a scaffold found in numbers of bioactive compounds. Under the same conditions, 1-methyl-3-phenylbenzimidazolium iodide provided an unexpected pentacyclic product with a [1]benzopyrano[2,3-b]phenazine framework in an excellent yield presumably via a pathway involving a single-carbon transfer from the NHC.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01616A
An environmentally benign electrochemical approach has been developed for the construction of β-sulfonylated BODIPYs by using sulfonylhydrazide as the sulfonyl source. The protocol does not require a metal catalyst or external oxidants, providing a green and mild route to functionalized BODIPYs with good functional group tolerance and furnishing a series of monosulfonylated and disulfonylated BODIPYs in moderate to good yields. Moreover, a radical–radical cross-coupling reaction pathway was proposed for the electrochemical synthetic strategy.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01609A
Visible light-induced cross-dehydrogenative coupling is a general and highly efficient protocol for the synthesis of functionalized benzazepines/ones in a one-pot fashion, and is reported with good to excellent yields and high chemoselectivity. Control and electron paramagnetic resonance experiments reveal radical–radical cross-coupling and oxidative dehydrogenation processes via single-electron chemistry in this reaction. The reaction is free of metal catalysts and external oxidants, and has mild and redox-neutral reaction conditions. A coupling reaction rather than the addition of active benzocyclic imines and nucleophiles is first established. More importantly, the functionalized benzazepines/ones can be synthesized on the gram scale using a continuous-flow technique. The product benzo[d]thiazol-2-yldiphenylphosphine oxide presents superior flame retardancy in epoxy resin, in which only a 0.46 wt% ultra-low phosphorus loading is needed to reach the highest flame-retardant rating of the polymer material.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01841E
Herein, we report the first total synthesis of 17(15 → 16)-abeo-abietane diterpenoids (±)-villosin C (5) and (±)-teuvincenone B (4) in 11 steps. The A/B/C ring system was assembled via a modified three-step sequence on gram-scale, while the D ring was constructed by intramolecular iodoetherification. This synthesis relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation and iodoetherification. In addition, villosin C (5) and its epimer (5a) were found to have indistinguishable NMR data and the correct configuration for villosin C was elucidated by comparing HPLC trace with a natural sample.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90007C
The first page of this article is displayed as the abstract.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90006E
A graphical abstract is available for this content
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01914D
We report the synthesis and characterization of the first pyrrolizine-embedded PAH systems. The bipolar core, based on a naphthalimide and indole fusion, was successfully synthesized through a one-pot cascade of Suzuki/Boc deprotection/Buchwald–Hartwig transformations. A facile post-functionalization of the unoccupied β-position of the heterocycle with aromatic amines as donor subunits led to a set of donor–acceptor architecture-based dyes. Effective narrowing of the HOMO–LUMO gap, along with its tuning by changing donor strength together with stabilization of π conjugation within the pyrrolizine–NMI core, provided a route to near-infrared (NIR) emission not only in solution (∼740 nm) but also in the solid-state (∼700 nm).
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90005G
A graphical abstract is available for this content
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90012J
A graphical abstract is available for this content
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01707A
We report herein a chiral Cu(II)-Lewis acid (LA)/Brønsted base-catalyzed process for the enantio- and diastereoselective conjugate addition of various 2-pyridyl alkyl ketones to β-substituted enones under mild conditions. Acid and base catalysts cooperatively deprotonate an α-proton of pyridyl ketones containing diverse alkyl chains, facilitating the generation of α-pyridyl enolates bound to Cu(II)-LA involving carboxylate ligands. The carboxylate ligands which contain extended alkyl chains such as cyclohexanebutyrates, along with a chiral bisphosphine ligand, play a significant role in stereocontrol, supported by experimental and DFT studies. Cu(II) (Z)-enolate complexes, of which one face is effectively blocked by a carboxylate, react with enones to create the stereogenic carbon–carbon bond in the rate-determining step.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01603J
Owing to the importance of trifluoromethyl (CF3) and related moieties in pharmaceuticals and agrochemicals, the photoinduced and electrochemically enabled redox functionalisation of C–H bonds has emerged as one of the most efficient, sustainable, and convenient tools to construct the C–Rf (CF3 and fluoroalkyl) bond. Accordingly, several trifluoromethylating reagents such as CF3I, triflyl chloride, Langlois, Umemoto, and Togni reagents serve as excellent trifluoromethyl radical sources under single-electron redox reaction conditions. The analogous fluoroalkylating reagents have also been developed to achieve C–H bond fluoroalkylation. The present article is mainly focused on recent developments in the “photocatalytic and/or electrochemical” redox approaches for direct trifluoromethylation and fluoroalkylation of diverse C–H bonds. The choice of the fluoroalkylating reagent in different photocatalytic and electrochemical systems and the mechanistic overview of such reactions are deliberated. Furthermore, the current limitations and the future prospects of such reactions are also highlighted.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01832F
We have synthesized two geometric isomers of a cyclohexane-5-spirohydantoin derivative (1,3-diazaspiro[4.5]decane-2,4-dione) incorporating a hydrophobic phenyl 3,4,5-tris(dodecyloxy)benzoate unit at position 8. Separation of these diastereomers was accomplished through silica gel flash chromatography. The interplay of intermolecular hydrogen bonding and micro-segregation between the polar hydantoin unit and nonpolar aliphatic chains within the molecule endows them with remarkable self-assembly capabilities, both in solution and in the solid state. These hydantoin derivatives spontaneously form rosette-shaped structures composed of six molecules. In the solid state, these compounds display hexagonal columnar liquid crystal phases, with hydrogen-bonded disks as their fundamental building blocks. Similarly, when exposed to apolar solvents such as cyclohexane or dodecane, they adopt a columnar arrangement, resulting in gel formation comprising nanoscale fibers that intricately interlace to form a network. Remarkably, the two isomers exhibit markedly different properties. The major isomer behaves as a glassy liquid crystalline material, while the minor one exhibits liquid crystalline behavior with a high propensity to crystallize. Our experimental findings, in combination with theoretical studies, underscore the fundamentally distinct supramolecular organizations present in these isomers, shedding light on their unique self-assembling properties.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01931D
Iridium-catalyzed C–H activation and borylation has become as a powerful synthetic tool in the past few decades because of the widespread applicability and versatility of organoboron compounds. This reaction is currently receiving extensive research interest in both academia and pharmaceutical industries because of its ability to attain a high degree of molecular complexity from simple building blocks. This review aims to highlight the implementation of C–H activation and borylation strategies in tandem one-pot transformations for the synthesis of complex natural products, for the late-stage modifications of bio-active molecules and pharmaceuticals, and for the functionalization of aromatic polycyclic systems used in materials chemistry.
Atroposelective synthesis of N–N axially chiral pyrrolyl(aza)-quinolinone by de novo ring formation†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01877F
We herein report a chiral phosphoric acid-catalyzed Paal–Knorr reaction of N-amino(aza)quinolinones and 1,4-diketones for constructing N–N axially chiral pyrrolyl(aza)quinolinones with ‘6–5’-membered rings. The protocol proceeds smoothly under mild conditions, exhibiting excellent functional group compatibility and delivering a diverse set of pyrrolyl(aza)quinolinones in excellent yields with high atroposelectivities. Moreover, this strategy is applicable for the atroposelective synthesis of N–N axially chiral pyrrolyl-dihydroquinolinone/pyridinone and shows broad further synthetic transformations. Additionally, density functional theory studies unveiled that the key to control axially chiral N–N atropisomers is based on the second dehydroxylation process as the rate-determining step, not the first cyclization step. Therefore, this work not only offers a new family member of N–N atropisomers but also reveals the origin of the atroposelectivity.
共5581条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, ORGANIC 有机化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 24 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/orgcf
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Research articles Critical reviews Highlights Tutorial accounts Methods Chemistry frontiers Profiles